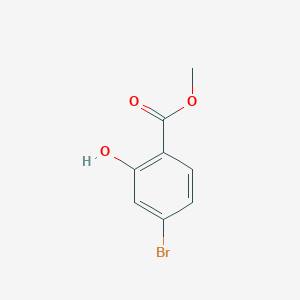

Methyl 4-bromo-2-hydroxybenzoate

Beschreibung

Contextualization within Halogenated Benzoate (B1203000) Esters Research

Halogenated benzoate esters represent a class of organic compounds that are of significant interest due to the influence of halogen substituents on their chemical and biological properties. The presence of a halogen atom, such as bromine, on the benzene (B151609) ring can significantly alter the electron distribution, reactivity, and lipophilicity of the molecule. This, in turn, can impact the binding of these molecules to biological targets and their metabolic stability. bldpharm.com

Research on halogenated benzoate esters often focuses on their utility as versatile intermediates in organic synthesis. The halogen atom can serve as a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of more complex molecular architectures. This is a key strategy in the synthesis of pharmaceuticals and agrochemicals. Furthermore, the ester group itself can be readily hydrolyzed or transformed into other functional groups, adding to the synthetic utility of these compounds.

Significance in Organic Synthesis and Medicinal Chemistry Research

The trifunctional nature of Methyl 4-bromo-2-hydroxybenzoate makes it a valuable starting material for the synthesis of a variety of more complex molecules. The hydroxyl and ester groups can undergo typical reactions such as alkylation and hydrolysis, while the bromine atom on the aromatic ring can be readily displaced or participate in cross-coupling reactions. google.com

A significant application of related compounds is in the agrochemical industry. For instance, a key intermediate for the synthesis of the insecticide Fluralaner, 4-bromoacetyl-2-methyl benzoic acid methyl ester, is prepared from a structurally similar starting material, highlighting the importance of this class of bromo-benzoate derivatives in the production of commercially valuable products. amazonaws.com

In the realm of medicinal chemistry, derivatives of salicylic (B10762653) acid are of great biological importance, known for their analgesic, anti-inflammatory, antibacterial, and antimycobacterial activities. acs.org While direct applications of this compound in approved drugs are not widely documented, its structural motif is found in various research compounds. For example, related bromo-hydroxybenzoic acid esters are key intermediates in the synthesis of pharmaceuticals. The synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have shown analgesic, antifungal, and antibacterial activities, from a related bromo-methoxy benzohydrazide, further underscores the potential of this chemical scaffold in drug discovery. nih.gov

Overview of Current Research Trends on this compound

Current research involving this compound and its close analogs continues to focus on its application as a versatile building block in organic synthesis. A notable trend is its use in the construction of heterocyclic compounds, which are a cornerstone of many biologically active molecules. The ability to functionalize the benzene ring through reactions at the bromo, hydroxyl, and ester positions allows for the creation of diverse molecular libraries for screening purposes.

Recent studies on related hydroxybenzoic acids have also explored their use in crystal engineering and the formation of molecular salts with active pharmaceutical ingredients. For example, the formation of molecular salts of the antimalarial drug pyrimethamine (B1678524) with various hydroxybenzoic acids has been investigated to understand and control their solid-state properties. While this particular study did not include the 4-bromo derivative, it points to a broader trend of investigating the supramolecular chemistry of hydroxybenzoic acids.

Furthermore, the development of novel synthetic methodologies that utilize halogenated precursors remains an active area of research. This includes the optimization of cross-coupling reactions and the exploration of new catalytic systems to enhance the efficiency and selectivity of transformations involving compounds like this compound.

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMVEVUWSJXZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553807 | |

| Record name | Methyl 4-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22717-56-2 | |

| Record name | 4-Bromo-2-hydroxybenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-bromo-2-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Bromo 2 Hydroxybenzoate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the strategic introduction of functional groups onto a basic molecular framework.

A primary and efficient route to Methyl 4-bromo-2-hydroxybenzoate is the direct esterification of its corresponding carboxylic acid, 4-bromo-2-hydroxybenzoic acid. This acid-catalyzed reaction typically involves heating the acid in methanol (B129727). The choice of catalyst and reaction conditions can be optimized to achieve high yields.

Commonly employed methods include using a strong mineral acid like sulfuric acid or activating the carboxyl group with thionyl chloride. guidechem.comgoogle.com For instance, one procedure involves dissolving 4-bromo-2-hydroxybenzoic acid in methanol, followed by the addition of a catalytic amount of sulfuric acid and heating the mixture to reflux. google.com An alternative approach uses thionyl chloride, which is added slowly to a cooled mixture of the acid in methanol, followed by a period of reflux to drive the reaction to completion. guidechem.com After the reaction, a standard workup involving neutralization and extraction yields the desired ester product. guidechem.com

Table 1: Comparison of Esterification Methods for 4-bromo-2-hydroxybenzoic acid

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 4-bromo-2-hydroxybenzoic acid | 4-bromo-2-hydroxybenzoic acid |

| Reagent | Methanol | Methanol |

| Catalyst/Activator | Sulfuric Acid google.com | Thionyl Chloride guidechem.com |

| Conditions | Reflux google.com | Cooled initially, then reflux for 12 hours guidechem.com |

| Key Advantage | Simple, common laboratory reagents. | High reactivity of thionyl chloride can lead to high conversion. |

The synthesis can also be approached by performing the bromination step on the already-formed ester, Methyl 2-hydroxybenzoate (also known as methyl salicylate). hmdb.caymdb.ca The hydroxyl group is a powerful ortho-, para-directing group, meaning that electrophilic substitution, such as bromination, will preferentially occur at positions ortho and para relative to it. Since the target compound requires bromine at the 4-position (para to the hydroxyl group), achieving high regioselectivity is a significant chemical challenge.

Direct bromination with molecular bromine (Br₂) can often lead to a mixture of products, including the di-brominated species. To achieve high selectivity for the desired 4-bromo isomer, specific brominating agents and conditions are employed. N-bromosuccinimide (NBS) is a common reagent used for milder and more selective brominations compared to diatomic bromine. amazonaws.com The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride, and may be initiated by light or a radical initiator. amazonaws.com By carefully controlling the stoichiometry of the reagents and the reaction temperature, the formation of undesired isomers and byproducts can be minimized, favoring the para-brominated product.

The broader field of halogenation offers various strategies that can be optimized for the synthesis of this compound and its analogs. Optimization involves the careful selection of the halogenating agent, solvent, catalyst, and temperature to maximize yield and regioselectivity. cornell.edu

For the bromination of hydroxybenzoic acid derivatives, a classic method involves using a solution of bromine in acetic acid, often with a catalytic amount of sulfuric acid, and heating the reaction to drive it to completion. chemicalbook.com The optimization of this process can involve adjusting the temperature; for example, a reaction might be held at 50°C during the addition of bromine and then heated to 100°C to ensure the reaction completes. chemicalbook.com

For more controlled halogenations, reagents like N-bromosuccinimide (NBS) are preferred. amazonaws.com In one documented procedure for a related compound, NBS was used in carbon tetrachloride with benzoyl peroxide acting as a radical initiator, with the mixture being refluxed for several hours. amazonaws.com The choice of solvent is also critical; polar solvents can influence the reactivity and selectivity of the halogenating agent. By systematically adjusting these parameters, chemists can develop a robust and high-yielding halogenation protocol tailored to the specific substrate.

Synthesis via Precursor Modification

This pathway involves multi-step syntheses starting from more complex or functionally distinct precursors.

Advanced synthetic routes can employ organoboron chemistry, starting from substituted phenols. While not a direct route, this methodology offers significant control and versatility. A general strategy might involve the ortho-formylation of a substituted phenol (B47542) to introduce an aldehyde group, which can later be oxidized to a carboxylic acid. orgsyn.org

More specifically, palladium-catalyzed reactions involving boronic acids or their esters (boronates) are powerful tools. google.com For example, a synthetic route could begin with a bromo-phenol derivative that is then subjected to a palladium-catalyzed reaction with a reagent like potassium vinylfluoroborate. google.com This introduces a vinyl group that can be subsequently transformed. The true power of boronate esters lies in Suzuki coupling reactions, where a borylated aromatic ring can be coupled with a halide-containing partner, allowing for the precise construction of the carbon skeleton before final functional group manipulations.

A well-established method for introducing a bromine atom at a specific position on an aromatic ring is the Sandmeyer reaction. This process is ideal for synthesizing 4-bromo-2-hydroxybenzoic acid from 4-aminosalicylic acid. guidechem.comchemicalbook.com The synthesis begins with the conversion of the amino group on 4-aminosalicylic acid into a diazonium salt. guidechem.com This is typically achieved by treating the starting material with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C). guidechem.com

The resulting diazonium salt is then treated with a copper(I) or copper(II) bromide catalyst. chemicalbook.com In one detailed procedure, copper(II) bromide is added to a mixture containing the aminosalicylic acid precursor in acetonitrile (B52724). chemicalbook.com The reaction mixture is cooled, and the diazotization is initiated. The copper catalyst facilitates the displacement of the diazonium group (-N₂⁺) by a bromide ion (Br⁻), yielding 4-bromo-2-hydroxybenzoic acid with high specificity. guidechem.comchemicalbook.com This acid can then be esterified as described previously to yield the final product, this compound.

Table 2: Synthesis of 4-bromo-2-hydroxybenzoic acid via Sandmeyer Reaction

| Step | Reagents | Key Conditions | Purpose |

|---|---|---|---|

| 1. Diazotization | 4-aminosalicylic acid, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) guidechem.com | 0-5 °C guidechem.com | Convert the amino group into a diazonium salt. |

| 2. Bromination | Diazonium Salt, Copper(II) Bromide (CuBr₂) chemicalbook.com | Cooled to 0 °C in acetonitrile chemicalbook.com | Displace the diazonium group with a bromine atom. |

| 3. Workup | Diethyl ether, Hydrochloric acid, Sodium hydroxide (B78521) | Acid-base extraction | Isolate and purify the 4-bromo-2-hydroxybenzoic acid product. chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reactions

A significant stride in green synthesis is the development of solvent-free reaction conditions. Traditional organic reactions often rely on large volumes of volatile and often toxic organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free methods not only mitigate these issues but can also lead to increased reaction rates and higher yields.

One promising approach for the bromination of aromatic compounds, which could be applied to the synthesis of this compound, involves the use of quaternary ammonium (B1175870) tribromides under solvent-free conditions. acgpubs.orgresearchgate.net These solid reagents can be intimately mixed with the substrate, and the reaction can be promoted by gentle heating or microwave irradiation. researchgate.net This method offers advantages such as simplicity of procedure, short reaction times, and high yields. acgpubs.org

Another solvent-free technique that has shown potential is mechanical milling. The use of sodium bromide and an oxidizing agent like oxone under mechanical milling conditions has been effective for the bromination of various organic compounds, including phenols. rsc.org This high-energy milling process can facilitate reactions in the solid state, eliminating the need for a solvent and often leading to good to excellent yields of the brominated products. rsc.org

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a critical aspect of green chemistry. Catalysts can lower the activation energy of reactions, leading to milder reaction conditions and increased selectivity, thereby reducing the formation of unwanted byproducts.

For the bromination of aromatic compounds, several green catalytic systems are being explored. An aqueous solution of calcium bromide and bromine (CaBr2–Br2) has been demonstrated as an effective and recyclable brominating agent. rsc.org This system operates at room temperature in water, avoiding the need for organic solvents and acidic additives. rsc.org The catalyst can be regenerated and reused for multiple cycles with consistent selectivity and yield, making it a highly sustainable option. rsc.org

Zeolite-based catalysts also represent a promising avenue for green bromination reactions. Fe2O3 supported on zeolite has been used for the catalytic bromination of non-activated aromatic compounds. rsc.org The solid nature of the catalyst allows for easy separation from the reaction mixture and potential for recycling. Zeolites can also induce high para-selectivity in the bromination of substituted aromatic compounds, which is a crucial factor in the synthesis of specific isomers like this compound. researchgate.net

Comparative Analysis of Synthetic Routes for Yield and Selectivity

The efficiency of a synthetic route is primarily judged by its yield and selectivity. For a molecule like this compound, where the position of the bromine atom is critical, achieving high regioselectivity is paramount to avoid the formation of isomeric impurities that are often difficult to separate.

Fluoride (B91410) Displacement Methods

Information regarding the direct synthesis of this compound via fluoride displacement on a corresponding fluoro-precursor is not extensively detailed in the available literature. However, the synthesis of a related compound, Methyl 4-bromo-2-fluorobenzoate, has been reported with a high yield of 88%. amazonaws.com This suggests that nucleophilic aromatic substitution of a fluoride ion could be a viable strategy, although the specific conditions and feasibility for introducing a hydroxyl group in the presence of a bromo substituent would require further investigation.

Chloride Substitution Strategies

Similar to fluoride displacement, the synthesis of this compound through chloride substitution is not a commonly reported route. However, the preparation of Methyl 4-bromo-2-chlorobenzoate has been achieved with an impressive 99% yield. amazonaws.com This highlights the efficiency of esterification of the corresponding carboxylic acid. The subsequent conversion of the chloro-group to a hydroxyl group would be the critical step in this synthetic pathway.

Directed Bromination Techniques

Direct bromination of salicylic (B10762653) acid or its methyl ester is a common approach, but it often suffers from a lack of regioselectivity, leading to a mixture of products. The hydroxyl and carboxylate groups direct the incoming electrophile to different positions on the aromatic ring, which can result in the formation of 3-bromo, 5-bromo, and 3,5-dibromo isomers alongside the desired 4-bromo product.

To overcome this challenge, various strategies employing directing groups have been developed to enhance regioselectivity. rsc.org While specific yield data for the directed bromination of methyl salicylate (B1505791) to exclusively form this compound is scarce, a synthesis of the related compound Methyl 4-bromo-2-(bromomethyl)benzoate has been reported with a high yield of 90% using N-bromosuccinimide (NBS) as the brominating agent. In another instance, the synthesis of an isomer, methyl 3-bromo-4-hydroxybenzoate, was achieved with a 77.5% yield.

Synthetic Routes to Analogues and Isomers for Structure-Activity Relationship (SAR) Studies

The following sections outline the synthetic approaches to a range of analogues and isomers of this compound. Each subsection provides a detailed account of the reaction pathways, including starting materials, key reagents, and reaction conditions, supplemented by data tables for clarity.

Methyl 4-bromo-2-methoxybenzoate

Methyl 4-bromo-2-methoxybenzoate can be synthesized through a multi-step process commencing with 4-bromo-2-fluorotoluene. This pathway involves bromination and hydrolysis to yield 4-bromo-2-fluorobenzaldehyde. Subsequent steps include cyanidation, methoxylation, hydrolysis, and a final esterification to afford the desired product with a high degree of purity. alfachemch.com An alternative approach involves the direct esterification of 4-bromo-2-methoxy-6-methylbenzoic acid with iodomethane. chemicalbook.com

| Starting Material | Key Reagents/Steps | Product | Ref. |

| 4-Bromo-2-fluorotoluene | 1. Bromination & Hydrolysis 2. Cyanidation 3. Methoxylation 4. Hydrolysis 5. Esterification | Methyl 4-bromo-2-methoxybenzoate | alfachemch.com |

| 4-Bromo-2-methoxy-6-methylbenzoic acid | Iodomethane | Methyl 4-bromo-2-methoxybenzoate | chemicalbook.com |

| 4-Bromo-2-methylbenzoic acid | 1. Methanol, Sulfuric acid 2. Potassium vinylfluoroborate or vinylboronic acid, Palladium catalyst 3. Halogenated reagent | Methyl 4-bromoacetyl-2-methylbenzoate | google.com |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

The synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate can be approached through a sequence starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. This precursor undergoes a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium, followed by reaction with an iodide source to yield methyl 4-bromo-5-fluoro-2-iodobenzoate. The iodo-group can then be displaced by a cyano group using a cyanide salt, such as zinc cyanide, in a solvent like N-methylpyrrolidone under heating. google.com While this provides the 2-cyano analogue, subsequent hydrolysis of the nitrile to a carboxylic acid and then decarboxylation, or direct conversion of the nitrile to a hydroxyl group, would be necessary to obtain the target compound.

| Starting Material | Key Reagents/Steps | Intermediate/Product | Ref. |

| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | 1. Sodium nitrite, Acid, Iodide source 2. Zinc cyanide, N-methylpyrrolidone | Methyl 4-bromo-2-cyano-5-fluorobenzoate | google.com |

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Detailed experimental procedures for the direct synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate are not extensively reported in readily available literature. However, its use as a building block in the synthesis of isoquinolones and dihydroazaindenone inhibitors of Mnk1 and Mnk2 indicates its accessibility. chemicalbook.com The synthesis would likely involve the esterification of the corresponding 4-bromo-2-fluoro-6-hydroxybenzoic acid. The synthesis of this acid precursor is a key step.

| Starting Material | Key Reagents/Steps | Product | Ref. |

| 4-Bromo-2-fluoro-6-hydroxybenzoic acid (hypothetical) | Esterification (e.g., Methanol, Acid catalyst) | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | N/A |

Methyl 5-bromo-3-hydroxy-2-methylbenzoate

The synthesis of Methyl 5-bromo-3-hydroxy-2-methylbenzoate is typically achieved through the esterification of 5-bromo-3-hydroxy-2-methylbenzoic acid. The acid precursor itself can be synthesized from 1-bromo-3,5-dimethylbenzene (B43891) by oxidation with potassium permanganate (B83412) in a mixture of pyridine (B92270) and water.

| Starting Material | Key Reagents/Steps | Product | Ref. |

| 5-Bromo-3-hydroxy-2-methylbenzoic acid | Esterification (e.g., Methanol, Acid catalyst) | Methyl 5-bromo-3-hydroxy-2-methylbenzoate | N/A |

| 1-Bromo-3,5-dimethylbenzene | Potassium permanganate, Pyridine, Water | 5-Bromo-3-hydroxy-2-methylbenzoic acid | N/A |

Methyl 4-bromo-3-hydroxybenzoate

This isomer can be prepared by several routes. One common method involves the bromination of methyl p-hydroxybenzoate using bromine, often with a catalyst such as glacial acetic acid, in a suitable solvent like a halogenated alkane or an ether. The reaction temperature is controlled to prevent the formation of dibrominated byproducts. google.com Another approach starts with 3-bromo-5-hydroxybenzoic acid, which is esterified using acetyl chloride in anhydrous methanol at low temperatures, warming to room temperature overnight. chemicalbook.com

| Starting Material | Key Reagents/Steps | Product | Ref. |

| Methyl p-hydroxybenzoate | Bromine, Glacial acetic acid | Methyl 4-bromo-3-hydroxybenzoate | google.com |

| 3-Bromo-5-hydroxybenzoic acid | Acetyl chloride, Methanol | Methyl 4-bromo-3-hydroxybenzoate | chemicalbook.com |

Methyl 5-bromo-2-hydroxybenzoate

Also known as methyl 5-bromosalicylate, this compound is commonly synthesized by the direct bromination of methyl salicylate. The reaction is carried out by the dropwise addition of a solution of bromine in a solvent like chloroform (B151607) at a controlled temperature, typically around 10°C. Another documented method involves the esterification of 5-bromo-2-hydroxybenzoic acid. This is achieved by dissolving the acid in a solvent such as DMF, treating it with a base like sodium hydride, and then adding methyl iodide. nih.gov

| Starting Material | Key Reagents/Steps | Product | Ref. |

| Methyl salicylate | Bromine, Chloroform | Methyl 5-bromo-2-hydroxybenzoate | N/A |

| 5-Bromo-2-hydroxybenzoic acid | Sodium hydride, Methyl iodide, DMF | Methyl 5-bromo-2-hydroxybenzoate | nih.gov |

Methyl 2-bromo-5-hydroxybenzoate

Methyl 2-bromo-5-hydroxybenzoate is a brominated derivative of methyl salicylate. Its synthesis has been reported through the esterification of 5-bromosalicylic acid.

Synthesis:

A documented method for the preparation of Methyl 2-bromo-5-hydroxybenzoate involves the reaction of methyl-5-bromo-2-hydroxybenzoic acid with methyl iodide. synhet.com The process begins by dissolving the starting acid in dimethylformamide (DMF), followed by the addition of sodium hydride. This mixture is stirred at room temperature, after which methyl iodide is introduced. The reaction is monitored until completion and then quenched by pouring it into crushed ice. The pH is adjusted to 4.0 using hydrochloric acid, leading to the precipitation of the product. The resulting solid is filtered, washed with distilled water, and can be further purified by crystallization from chloroform, yielding yellow-brown needles. synhet.com

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ nih.gov |

| Molecular Weight | 231.04 g/mol nih.gov |

| Appearance | Yellow-brown needles synhet.com |

| Melting Point | 97 °C biosynth.com |

This table is interactive. Users can sort and filter the data.

The crystal structure of Methyl 2-bromo-5-hydroxybenzoate has been characterized as monoclinic. nih.gov The molecules are noted to be nearly planar and form chains linked by O—H⋯O hydrogen bonds. nih.gov

Methyl 4-bromo-2-chloro-5-hydroxybenzoate

Methyl 4-bromo-2-chloro-5-hydroxybenzoate is a halogenated derivative of methyl salicylate containing both bromine and chlorine substituents. While specific synthetic details are not widely published, its formation would likely involve the esterification of 4-bromo-2-chloro-5-hydroxybenzoic acid. The synthesis of the related precursor, methyl 4-bromo-2-chlorobenzoate, has been achieved by treating 4-bromo-2-chlorobenzoic acid with methanol in the presence of a catalyst. amazonaws.com

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₆BrClO₃ synquestlabs.com |

| Molecular Weight | 265.49 g/mol |

| CAS Number | 1935327-46-0 synquestlabs.com |

This table is interactive. Users can sort and filter the data.

Further research is required to fully elucidate a detailed and optimized synthetic pathway for this specific compound.

Methyl 4-amino-5-bromo-2-hydroxybenzoate

Methyl 4-amino-5-bromo-2-hydroxybenzoate is an amino and bromo-substituted derivative of methyl salicylate. Its synthesis can be approached through a multi-step process, often involving the protection of the amino and hydroxyl groups, followed by bromination and deprotection. A related synthesis for an isomer, methyl 3-amino-5-bromo-2-hydroxybenzoate, involves the reduction of the corresponding nitro-substituted precursor, methyl 5-bromo-2-hydroxy-3-nitrobenzoate, using iron powder and ammonium chloride in methanol. chemicalbook.com This suggests that a potential route to Methyl 4-amino-5-bromo-2-hydroxybenzoate could involve the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

A patent for the preparation of related compounds describes the synthesis of 4-amino-5-halobenzofuran-7-carboxylic acid derivatives starting from a para-protected amino-o-hydroxybenzoic acid/ester. google.com This general strategy could potentially be adapted for the synthesis of Methyl 4-amino-5-bromo-2-hydroxybenzoate.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ sigmaaldrich.com |

| Molecular Weight | 246.06 g/mol chemicalbook.com |

| CAS Number | 286377-20-6 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate

A plausible route to Methyl 4-bromo-3-fluoro-2-hydroxybenzoate could involve the esterification of 4-bromo-3-fluoro-2-hydroxybenzoic acid. The synthesis of this acid precursor would be a key step. The synthesis of a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, has been reported starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via a Sandmeyer-type reaction followed by cyanation. google.com This highlights the complexity of introducing multiple substituents onto the benzene (B151609) ring with specific regiochemistry.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.03 g/mol |

This table is interactive. Users can sort and filter the data.

Further investigation and dedicated synthetic studies are necessary to establish an efficient and well-documented method for the preparation of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Methyl 4-bromo-2-hydroxybenzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

The analysis of the ¹H NMR spectrum shows a singlet for the methyl protons (-OCH₃) and distinct signals for the aromatic protons. The hydroxyl proton (-OH) often appears as a broad singlet. The protons on the benzene (B151609) ring exhibit splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants (J) are crucial for assigning each proton to its specific position on the aromatic ring. For instance, protons ortho to the bromine atom will be influenced differently than those ortho or meta to the hydroxyl and ester groups.

A representative ¹H NMR data set for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~10.5-11.0 | s (broad) | - |

| H-6 | ~7.7 | d | ~2.5 |

| H-5 | ~7.0 | dd | ~8.5, 2.5 |

| H-3 | ~7.2 | d | ~8.5 |

| -OCH₃ | ~3.9 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. docbrown.info Each unique carbon atom gives a distinct signal. libretexts.org

In this compound, we expect to see eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental equivalence. docbrown.info The chemical shifts are influenced by the electronegativity of the attached atoms and the hybridization of the carbon. libretexts.org The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum (around 170 ppm). The carbon attached to the bromine will also have a characteristic chemical shift.

A typical assignment for the ¹³C NMR chemical shifts of this compound is as follows:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-2 | ~160 |

| C-4 | ~112 |

| C-1 | ~115 |

| C-6 | ~138 |

| C-5 | ~125 |

| C-3 | ~118 |

| -OCH₃ | ~52 |

Note: These are approximate values and can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms. core.ac.uk

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton-proton networks within the molecule, for example, confirming the connectivity of the aromatic protons.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart. core.ac.uk This is particularly useful for connecting the methyl protons of the ester group to the carbonyl carbon and the aromatic ring, and for confirming the positions of the substituents on the benzene ring by observing long-range correlations from the aromatic protons to the various carbon atoms.

These 2D NMR experiments provide a comprehensive and definitive structural elucidation of this compound. core.ac.uk

In some instances, discrepancies in reported spectroscopic data can arise due to various factors such as different experimental conditions (solvent, temperature, concentration), instrumental calibration, or the presence of impurities. Careful analysis and comparison of data from multiple sources are crucial. For example, the reported chemical shifts for a similar compound, Methyl 4-bromobenzoate, can show slight variations in different datasets. chemicalbook.comchemicalbook.com In cases of significant discrepancies, re-running the spectra under standardized conditions or using advanced analytical techniques can help in resolving the ambiguities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.net For this compound (C₈H₇BrO₃), the expected monoisotopic mass is approximately 229.95786 Da. uni.lu

The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of the methoxy (B1213986) group (-OCH₃) or the carboxyl group (-COOCH₃) can lead to characteristic fragment ions.

Fragmentation Patterns and Structural Information

Mass spectrometry of this compound provides significant insights into its molecular structure through characteristic fragmentation. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak. Due to the near-equal natural abundance of the 79Br and 81Br isotopes, the mass spectrum exhibits two peaks of roughly equal intensity for the molecular ion ([M]+ and [M+2]+).

While a specific fragmentation pattern for this compound is not detailed in the provided search results, general principles of mass spectrometry for similar compounds, like methyl 2-hydroxybenzoate (methyl salicylate), can be inferred. docbrown.info Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3) or the entire ester group (-COOCH3). libretexts.orgmiamioh.edu For aromatic compounds, the aromatic ring itself is quite stable, often remaining as a major fragment. libretexts.org Therefore, one could expect to see fragments corresponding to the loss of the methoxy group to form [M-OCH3]+, and further fragmentation of the benzoyl portion of the molecule. The electrospray ionization mass spectrum (ESI-MS) of the related compound, methyl 4-bromo-3-hydroxybenzoate, showed an intense peak for the molecular ion at m/z 230, corresponding to the C8H7BrO3 formula. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-bromine (C-Br) groups.

Drawing parallels with methyl 2-hydroxybenzoate, the hydroxyl group's O-H stretching vibration would produce a broad band in the region of 3800 to 2600 cm-1, typically centered around 3200 cm-1, indicative of hydrogen bonding. docbrown.info The carbonyl group of the ester would exhibit a strong C=O stretching vibration peak around 1680 cm-1. docbrown.info C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2845 to 2975 cm-1. docbrown.info The C-O stretching vibrations of the ester and phenol (B47542) groups would be observed in the 1300 to 1100 cm-1 range. docbrown.info The presence of the C-Br bond would give rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm-1. The fingerprint region, from approximately 1500 to 400 cm-1, contains a complex pattern of overlapping vibrations that is unique to the molecule and can be used for its definitive identification. docbrown.infodocbrown.info

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering a definitive view of the molecule's geometry and the interactions that govern its packing in the solid state.

Single Crystal X-ray Diffraction (SXRD) for Molecular Geometry and Crystal Packing

While a specific single-crystal X-ray diffraction study for this compound was not found, analysis of closely related structures provides valuable insights. For instance, the crystal structure of methyl 4-bromo-3-hydroxybenzoate reveals a monoclinic crystal system with the space group P21/c. nih.govresearchgate.net In this structure, the methoxycarbonyl group is slightly twisted out of the plane of the benzene ring. nih.govresearchgate.net

| Compound | Crystal System | Space Group | Reference |

| Methyl 4-bromo-3-hydroxybenzoate | Monoclinic | P21/c | nih.govresearchgate.net |

| Methyl 4-bromobenzoate | Orthorhombic | Pbca | researchgate.net |

| Methyl 4-bromo-2-(methoxymethoxy)benzoate | Triclinic | P-1 | nih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of these molecules is stabilized by a network of non-covalent interactions. In the crystal structure of methyl 4-bromo-3-hydroxybenzoate, molecules are linked by intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups, forming infinite helical chains. nih.govresearchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant area of study in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound were identified, research on related compounds like methyl 4-hydroxybenzoate (B8730719) (methyl paraben) demonstrates the prevalence of this phenomenon. researchgate.netplos.orgplos.org Methyl paraben is known to have at least four polymorphic forms, each with different crystal packing and physical properties. researchgate.netplos.orgplos.org These polymorphs can be obtained through different crystallization conditions, such as solvent choice and temperature. researchgate.netplos.org The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties by understanding and utilizing intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of Methyl 4-bromo-2-hydroxybenzoate.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this compound is not detailed in the provided search results, the methodology is well-established through studies on analogous compounds like methyl 4-hydroxybenzoate (B8730719). nih.gov For such molecules, theoretical calculations are performed in the gaseous phase and then compared with experimental values from X-ray crystallography to validate the computational method. nih.gov

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key considerations would include the orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups relative to the benzene (B151609) ring. Theoretical studies on similar halogenated compounds have shown that conformers with certain fragments in a gauche orientation can be strongly prevalent. nih.gov The stability of different conformers is often influenced by subtle electronic effects like hyperconjugation rather than solely by intramolecular hydrogen bonding. nih.gov The calculations would reveal the most stable conformer, which is crucial for understanding its reactivity and interactions.

Below is an example of the type of data generated from DFT geometry optimization, using methyl 4-hydroxybenzoate as a reference to illustrate the output. nih.gov

| Parameter | Description | Example Value (from related compounds) |

|---|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=O: ~1.2 Å, C-C (ring): ~1.39 Å, C-O: ~1.35 Å |

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. | C-C-C (ring): ~120°, O-C=O: ~123° |

| Dihedral Angle (°) | The angle between two intersecting planes, crucial for conformational analysis. | Defines the twist of the ester group relative to the ring. |

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). ossila.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. ossila.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. researchgate.net DFT calculations are a primary method for determining the energies of these orbitals and thus predicting the molecule's electronic behavior and UV-visible absorption spectra. nih.gov The analysis of FMOs helps in understanding charge transfer interactions within the molecule. nih.gov

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ionization potential; represents electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the electron affinity; represents electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Global Electrophilicity (ω) | ω | Measures the ability of a molecule to accept electrons. |

| Chemical Potential (μ) | μ | Describes the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η | Measures resistance to change in electron distribution. |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. This calculated spectrum can then be compared with experimental spectra (e.g., FT-IR, FT-Raman) to assign specific vibrational modes to the observed absorption bands. researchgate.net

For a molecule like this compound, this would involve identifying the vibrational frequencies corresponding to the stretching and bending of key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, C-Br stretch, and various vibrations of the benzene ring. nih.gov A strong correlation between the computed and experimental spectra, often confirmed by a high R² value, validates both the calculated molecular geometry and the accuracy of the theoretical method used. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery and for understanding potential biological activity.

Molecular docking simulations of this compound would involve placing the molecule into the binding site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy or score. The primary goal is to identify and analyze the non-covalent interactions that stabilize the ligand-protein complex.

These interactions for this compound could include:

Hydrogen Bonds: Formed between the hydroxyl group (as a donor) or the carbonyl oxygen (as an acceptor) and appropriate residues in the protein's active site.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites in the protein.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic ring can interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

The results from molecular docking can be used in broader predictive models to estimate biological activity. By docking this compound against a panel of known protein targets, researchers can generate hypotheses about its mechanism of action or potential therapeutic applications.

Furthermore, computational approaches like proteochemometric (PCM) modeling can be used to predict binding affinity (e.g., pIC₅₀ values) on a larger scale. frontiersin.org These models use descriptors derived from both the ligand (like its physicochemical properties and structural fingerprints) and the protein (like its amino acid sequence) to train machine learning algorithms, such as random forests or neural networks. frontiersin.org Conformal prediction is an advanced technique that can be applied to these models to provide prediction intervals with a defined confidence level, which helps in assessing the reliability of the predicted biological activity. frontiersin.org Such models could be used to computationally screen this compound against numerous proteins to prioritize it for experimental testing.

Quantum Chemical Parameters Derivation

Quantum chemical calculations are pivotal in predicting the electronic properties and reactivity of molecules. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often calculated using methods like Density Functional Theory (DFT). plos.orgnih.gov

For a molecule like this compound, the HOMO and LUMO energies are indicative of its electron-donating and accepting capabilities, respectively. The energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. plos.org A smaller energy gap suggests higher reactivity. plos.org

Other significant quantum chemical parameters include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of an atom's ability to attract shared electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability. plos.org

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons, calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

Table 1: Quantum Chemical Parameters (Illustrative) This table illustrates the type of data derived from quantum chemical calculations. The values are hypothetical for this compound, based on the parameters discussed for related compounds.

| Parameter | Symbol | Formula | Hypothetical Value (DFT) |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential | I | -EHOMO | 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.5 eV |

| Electronegativity | χ | (I + A) / 2 | 4.0 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.5 eV |

| Chemical Softness | S | 1 / (2η) | 0.2 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 3.2 eV |

Note: Data is illustrative and not from direct experimental or computational studies on this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method maps various properties onto the molecular surface, providing a detailed picture of how molecules pack together. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key features of Hirshfeld surface analysis include:

dnorm Surface: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface. Red spots on the dnorm map indicate close contacts (shorter than the van der Waals radii), which are typically strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. researchgate.net

Fingerprint Plots: These are 2D histograms that summarize the intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of these plots provide a quantitative summary of the types of interactions present. plos.org

For a molecule such as this compound, one would expect to observe significant intermolecular interactions involving the hydroxyl group (O-H···O hydrogen bonds), the carbonyl group, and the bromine atom (Br···H or Br···O contacts). Studies on methyl 4-hydroxybenzoate have highlighted the dominant role of O-H···O hydrogen bonds in its crystal packing. researchgate.netplos.org In this compound, the bromine atom would introduce additional potential for halogen bonding and other van der Waals interactions, which would be visible on the Hirshfeld surface and in the fingerprint plots.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface (Illustrative) This table presents a hypothetical breakdown of the contributions of different intermolecular contacts to the total Hirshfeld surface area for this compound, based on analyses of similar structures.

| Contact Type | Hypothetical Contribution (%) |

| O···H / H···O | 35% |

| H···H | 25% |

| C···H / H···C | 15% |

| Br···H / H···Br | 10% |

| C···C | 5% |

| Other | 10% |

Note: Data is illustrative and not from direct experimental or computational studies on this compound.

The analysis would likely reveal a complex network of interactions that dictate the supramolecular assembly and polymorphism of the compound in the solid state.

Chemical Reactivity and Mechanism Exploration

Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in Methyl 4-bromo-2-hydroxybenzoate is significantly influenced by its three substituents: a hydroxyl group (-OH), a bromine atom (-Br), and a methyl carboxylate group (-COOCH₃). These groups dictate the molecule's susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In this compound, the bromine atom serves as the leaving group. The reactivity of the ring towards nucleophiles is determined by the electronic effects of the other substituents:

-COOCH₃ (methyl ester): This is an electron-withdrawing group, which deactivates the ring towards electrophiles but activates it towards nucleophiles. However, it is positioned meta to the bromine atom, which means it offers less stabilization to the Meisenheimer complex compared to an ortho or para placement. libretexts.org

-OH (hydroxyl): This is a strongly electron-donating group, which activates the ring towards electrophiles and deactivates it towards nucleophiles. Its presence ortho to the bromine atom significantly reduces the ring's electrophilicity, making SNAr reactions less favorable.

Due to the deactivating effect of the electron-donating hydroxyl group, this compound is generally not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions. For a successful SNAr reaction to occur, the aromatic ring must be electron-poor, as seen in substrates like 2,4,6-trinitrochlorobenzene, which reacts readily due to the powerful stabilizing effect of the three nitro groups. libretexts.org While SNAr on this compound is not common, it could potentially proceed under harsh conditions with very strong nucleophiles, where the nucleophile attacks the carbon bearing the bromine, leading to the formation of a transient, high-energy Meisenheimer complex before the bromide ion is expelled.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring, resulting in the substitution of a hydrogen atom. libretexts.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

The directing effects of the substituents on this compound are summarized below:

| Substituent | Position | Type | Directing Effect |

| -OH | C2 | Activating | Ortho, Para |

| -COOCH₃ | C1 | Deactivating | Meta |

| -Br | C4 | Deactivating | Ortho, Para |

The hydroxyl group is the most powerful activating group and strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The bromo group is deactivating but also directs ortho (C3, C5) and para (C6).

The ester group is deactivating and directs to its meta positions (C3, C5).

All three substituents direct incoming electrophiles to the C3 and C5 positions. The C3 position is sterically hindered by the adjacent hydroxyl and bromo groups. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is activated by both the hydroxyl and bromo groups and is the least sterically hindered of the activated sites. Reactions such as nitration or further halogenation would be expected to yield the 5-substituted product.

Reactions of the Ester Group

The methyl ester functional group (-COOCH₃) is susceptible to several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis is the cleavage of the ester bond by reaction with water, typically under acidic or basic catalysis, to yield a carboxylic acid and an alcohol. In the case of this compound, hydrolysis results in the formation of 4-bromo-2-hydroxybenzoic acid and methanol (B129727). guidechem.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, methanol is eliminated, yielding the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would replace the methyl group with an ethyl group, yielding Ethyl 4-bromo-2-hydroxybenzoate.

Reduction to Alcohols

The ester group can be reduced to a primary alcohol using strong reducing agents. A common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The reaction of this compound with LiAlH₄ would reduce the methyl ester functionality to a hydroxymethyl group (-CH₂OH). The resulting product is (4-bromo-2-hydroxyphenyl)methanol. This type of reduction is a fundamental transformation in organic synthesis, allowing for the conversion of carboxylic acid derivatives into alcohols. organic-chemistry.org

Reactions of the Hydroxyl Group

The hydroxyl group (-OH) in this compound is phenolic, meaning it is directly attached to the aromatic ring. This confers specific reactivity upon it, distinct from that of aliphatic alcohols.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a sodium phenoxide salt. issr.edu.kh This phenoxide is a significantly stronger nucleophile than the neutral hydroxyl group.

This enhanced nucleophilicity allows the phenoxide to participate in several key reactions:

Ether Formation (Williamson Ether Synthesis): The phenoxide can react with an alkyl halide, such as methyl iodide, to form an ether. In this case, the product would be Methyl 4-bromo-2-methoxybenzoate.

Ester Formation: Reaction of the phenoxide with an acyl chloride or acid anhydride (B1165640) results in the formation of a new ester at the C2 position.

Conversion to a Leaving Group: The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group. guidechem.com This transformation makes the C2 position susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling the introduction of a wide range of substituents in place of the original hydroxyl group. guidechem.com

Alkylation and Acylation Reactions

The phenolic hydroxyl group of this compound is a prime site for alkylation and acylation reactions to form ethers and esters, respectively. These reactions are fundamental in modifying the compound's properties and for its elaboration into more complex molecules.

Alkylation: The conversion of the hydroxyl group to an ether is typically achieved by reacting this compound with an alkylating agent in the presence of a base. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction. Common alkylating agents include alkyl halides (e.g., benzyl (B1604629) bromide, allyl bromide) and alkyl sulfonates (e.g., propargyl mesylate). nih.gov The choice of solvent can be critical; for instance, dipolar aprotic solvents like DMF can enhance the rate of substitution. nih.gov

O-Alkylation with Alkyl Halides: The reaction with activated alkyl bromides such as benzyl bromide and allyl bromide proceeds to give the corresponding 4-O-ethers in good yields. nih.gov

O-Alkylation with Alkyl Sulfonates: Activated alkyl sulfonates are also effective for these transformations. nih.gov

Acylation: Acylation of the hydroxyl group leads to the formation of an ester. This is typically carried out using an acylating agent like an acid chloride or an acid anhydride in the presence of a base. This reaction is a common strategy for protecting the hydroxyl group or for introducing specific functionalities.

Hydrogen Bonding Networks and their Influence on Reactivity

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound allows for the formation of significant hydrogen bonding networks. These non-covalent interactions play a crucial role in its solid-state structure and can influence its chemical reactivity.

In the solid state, related hydroxybenzoic acid derivatives exhibit distinct hydrogen bonding patterns. For instance, in 4-bromo-2-hydroxybenzoic acid, an intramolecular O—H⋯O hydrogen bond is observed, which creates a stable six-membered ring structure. researchgate.net In the crystal lattice, molecules can form dimers through intermolecular O—H⋯O hydrogen bonds. researchgate.net Similarly, in the isomeric methyl 4-bromo-3-hydroxybenzoate, molecules are connected by intermolecular O—H⋯O hydrogen bonds, forming helical chains. nih.gov

These hydrogen bonds can affect reactivity by:

Altering Nucleophilicity: Intramolecular hydrogen bonding can decrease the nucleophilicity of the phenolic oxygen by reducing the availability of its lone pair of electrons.

Modulating Acidity: The acidity of the phenolic proton can be influenced by its participation in hydrogen bonds.

Controlling Substrate Presentation: In the solid state or in non-polar solvents, hydrogen-bonded aggregates may present a different reactive profile compared to the free monomeric species.

Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysts are widely used to facilitate the coupling of aryl halides like this compound with a range of coupling partners. grafiati.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is a versatile method for synthesizing biaryl compounds or for introducing alkyl or vinyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. A variety of palladium catalysts, including those with phosphine (B1218219) ligands, are effective for this transformation. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Phosphine-free conditions have been found to be effective for the Heck reaction of related brominated heterocyclic compounds. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgrsc.org This method is instrumental for the synthesis of aryl alkynes. The reaction generally requires anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of alkynes. organic-chemistry.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl, Alkyl/Vinyl-substituted arene |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene |

Nickel-Catalyzed Phosphonylation

Nickel catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. organic-chemistry.org Nickel-catalyzed phosphonylation enables the formation of a C-P bond, coupling an aryl halide with a phosphonylating agent. This reaction is valuable for the synthesis of arylphosphonates, which have applications in medicinal chemistry and materials science.

The reaction typically involves a nickel(II) precatalyst that is reduced in situ to the active nickel(0) species. The catalytic cycle is thought to proceed via oxidative addition of the aryl bromide to the Ni(0) complex, followed by reaction with the phosphonating agent and reductive elimination. These reactions can be performed with a variety of functionalized aryl halides. researchgate.net While direct examples with this compound are not prevalent in the cited literature, the general applicability of nickel-catalyzed cross-coupling to a wide range of aryl halides suggests its potential utility with this substrate. researchgate.netorgsyn.orgwisc.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 22717-56-2 | C₈H₇BrO₃ |

| Methyl Salicylate (B1505791) | 119-36-8 | C₈H₈O₃ |

| Benzyl bromide | 100-39-0 | C₇H₇Br |

| Allyl bromide | 106-95-6 | C₃H₅Br |

| Propargyl mesylate | 6165-53-3 | C₄H₆O₃S |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO |

| 4-bromo-2-hydroxybenzoic acid | 38808-78-1 | C₇H₅BrO₃ |

| Methyl 4-bromo-3-hydroxybenzoate | 106291-80-9 | C₈H₇BrO₃ |

| Boronic acid | N/A | R-B(OH)₂ |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd |

Potential Applications in Medicinal Chemistry and Biological Research

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific functional groups and their positions on a chemical scaffold influence the molecule's interaction with biological targets. For derivatives of salicylic (B10762653) acid, such as methyl 4-bromo-2-hydroxybenzoate, SAR studies have provided insights into the key features that govern their therapeutic effects.

The presence and position of substituents on the phenyl ring of benzoic acid derivatives play a critical role in their biological activities. For instance, the addition of electron-withdrawing groups, such as halogens, to the phenol (B47542) ring can increase the analgesic and anti-inflammatory potency of the compound nih.gov. The hydroxyl group at the 2-position of the benzene (B151609) ring has been shown to have a positive effect on the inhibitory activity of benzoic acid derivatives against certain enzymes mdpi.com.

However, substitutions at the 4-position of the salicylate (B1505791) ring have been observed to reduce or eliminate some biological activities in certain contexts derpharmachemica.com. This suggests that while the bromo- and hydroxy-substituents of this compound offer potential for derivatization, the specific placement of the bromine atom at the 4-position may modulate the biological profile of its derivatives in a manner that requires careful consideration during drug design. The interplay between the electronic effects of the bromine atom and the hydrogen-bonding capabilities of the hydroxyl group, along with the ester functionality, creates a unique chemical environment that can be exploited to fine-tune the activity of resulting bioactive molecules.

Antimicrobial Properties

Derivatives of hydroxybenzoic acid have long been recognized for their antimicrobial properties. The parent compound, p-hydroxybenzoic acid, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal, anti-algal, and antimutagenic effects . The introduction of a bromine atom to this scaffold, as seen in this compound, is anticipated to modulate this activity. Halogenation can increase the lipophilicity of a compound, potentially enhancing its ability to penetrate microbial cell membranes.

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in publicly available literature, studies on related compounds provide valuable insights. For example, a study on biosourced functional hydroxybenzoate-co-lactide polymers investigated the antimicrobial activity of various 2-hydroxybenzoic acid derivatives acs.org. The findings from this study on related structures are summarized in the table below.

| Compound | R1 | R2 | MIC (μg/mL) vs. S. aureus |

|---|---|---|---|

| 1 | H | H | 125 |

| 2 | Me | H | >500 |

| 3 | Allyl | H | 250 |

| 4 | Bn | H | 125 |

| 5 | H | Me | >500 |

| 6 | Me | Me | >500 |

| 7 | Allyl | Me | >500 |

| 8 | H | Heptyl | 15.6 |

| 9 | Me | Heptyl | 31.2 |

| 10 | Bn | Heptyl | 3.9 |

Data sourced from a study on 2-hydroxybenzoic acid derivatives, which are structurally related to this compound. The study did not include the exact target compound of this article. acs.org

The data suggests that modifications to the hydroxyl and carboxyl groups, as well as the introduction of hydrophobic side chains, can significantly impact the antimicrobial potency of hydroxybenzoate scaffolds against Staphylococcus aureus acs.org. The combination of a benzyl (B1604629) group at the 4-O position and a heptyl group at the 6-position resulted in the highest antibacterial activity, with a MIC of 3.9 μg/mL acs.org. These findings underscore the potential of using this compound as a starting point for the synthesis of novel and potent antimicrobial agents.

Anticancer and Antitumor Activities

The development of novel anticancer agents is a primary focus of medicinal chemistry research. The benzothiazole nucleus, which can be synthesized from precursors like 4-bromo-2-hydroxybenzoic acid, is present in numerous biologically active systems with antitumoral properties derpharmachemica.com. Furthermore, methyl salicylate-based thiazoles have been designed as protein tyrosine phosphatase 1B (PTP1B) inhibitors with potent anticancer activity researchgate.net.

One study detailed the synthesis of novel 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol, utilizing this compound as a starting material derpharmachemica.com. While this study did not report the anticancer activity of the initial precursor, it established a synthetic pathway to more complex molecules with potential therapeutic applications derpharmachemica.com.

Another research effort focused on methyl salicylate based thiazole derivatives as PTP1B inhibitors, which have shown promise as anticancer agents researchgate.net. The table below presents the in vitro anticancer activity of some of these derivatives against the T47D breast cancer cell line.

| Compound | R | IC50 (μM) vs. T47D |

|---|---|---|

| 3a | 4-F | 16.4 ± 1.6 |

| 3b | 4-Cl | 12.5 ± 1.3 |

| 3c | 4-Br | 10.3 ± 1.1 |

| 3d | 4-CN | 2.1 ± 0.2 |

| 3e | 4-NO2 | 4.8 ± 0.5 |

| 3f | 4-CF3 | 3.2 ± 0.3 |

| 3g | 4-SO2F | 15.7 ± 1.5 |

| 3h | 4-OCH3 | 25.6 ± 2.6 |

| 3i | 3-NO2 | 7.9 ± 0.8 |

| 3j | 3-Br | 1.8 ± 0.2 |

| 3k | 3-CF3 | 2.3 ± 0.2 |

| 3l | 3-Cl | 4.1 ± 0.4 |

| 3m | 2-Cl | 11.2 ± 1.1 |

| 3n | 2-Br | 8.5 ± 0.9 |

Data represents the anticancer activity of methyl salicylate based thiazole derivatives, which share a structural similarity to this compound, against the T47D cell line. researchgate.net

The results indicate that derivatives with a bromo-substituent, such as compounds 3c and 3j , exhibit significant cytotoxic effects against the T47D cell line, with IC50 values of 10.3 ± 1.1 μM and 1.8 ± 0.2 μM, respectively researchgate.net. This highlights the potential of incorporating the bromo-hydroxybenzoate scaffold into more complex molecules to develop effective anticancer agents.

Inhibition Studies (e.g., HIV-1 Integrase Inhibition)

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for the development of antiviral drugs nih.gov. Inhibitors of this enzyme can block the integration of the viral genome into the host cell's DNA, thereby halting the viral life cycle nih.gov. Research in this area has explored a variety of chemical scaffolds for their ability to inhibit HIV-1 integrase.

Phenolic moieties, such as those found in flavones and caffeic acid phenethyl ester (CAPE), have been reported to confer inhibitory activity against HIV-1 integrase nih.gov. This suggests that hydroxylated aromatic compounds, a class to which this compound belongs, could potentially serve as a foundational structure for the design of novel HIV-1 integrase inhibitors.

While there is no direct evidence in the reviewed literature of this compound itself being evaluated as an HIV-1 integrase inhibitor, its structural features align with some of the general characteristics of known inhibitors. The development of novel antiviral agents based on the inhibition of HIV-1 integrase is an active area of research, and the exploration of diverse chemical scaffolds, including halogenated hydroxybenzoates, may lead to the discovery of new therapeutic options nih.govnih.gov.

Development as Precursors for Pharmaceutical Agents

One of the most significant potential applications of this compound is its use as a starting material or intermediate in the synthesis of more complex pharmaceutical agents, including anti-inflammatory drugs and analgesics.

Anti-inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management nih.gov. The synthesis of novel anti-inflammatory agents often involves the use of versatile chemical building blocks. The structure of this compound, being a derivative of salicylic acid (the precursor to aspirin), makes it an interesting candidate for the synthesis of new anti-inflammatory compounds. For instance, the synthesis of 2-hydroxymethylbenzamides, which have shown anti-inflammatory and analgesic activities, starts from phthalimide derivatives that can be conceptually linked back to benzoic acid scaffolds nih.gov. Although a direct synthetic route from this compound to a known NSAID is not explicitly detailed in the provided search results, its chemical functionalities make it a plausible precursor for such syntheses.

Analgesics